trans-1-Methyl-4-trifluoromethyl-cyclohexane
Description
trans-1-Methyl-4-trifluoromethyl-cyclohexane is a cyclohexane derivative with a methyl (-CH₃) group at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position in a trans configuration. The trans stereochemistry minimizes steric hindrance between the substituents, enhancing thermodynamic stability compared to cis isomers. The trifluoromethyl group introduces strong electron-withdrawing effects, influencing reactivity, lipophilicity, and intermolecular interactions.
Properties
Molecular Formula |
C8H13F3 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-methyl-4-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C8H13F3/c1-6-2-4-7(5-3-6)8(9,10)11/h6-7H,2-5H2,1H3 |
InChI Key |
YZKFCSOACWTUBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Approach
The most established method to prepare trans-substituted trifluoromethyl cyclohexane derivatives involves the high-pressure hydrogenation of trifluoromethyl-substituted benzoic acids or related aromatics using a nickel-based catalyst under controlled temperature and pressure conditions. This approach converts the aromatic ring into a cyclohexane ring while introducing stereoselectivity favoring the trans isomer.
Detailed Methodology
- Raw Materials: Trifluoromethylbenzoic acid or trifluoromethyl-substituted aromatic precursors.
- Catalyst: W-2 type skeletal nickel catalyst.
- Reaction Medium: Aqueous sodium hydroxide solution (typically 10-30% NaOH).
- Reaction Conditions:
- Temperature: 185–200 °C
- Pressure: 7.0–7.5 MPa hydrogen pressure
- Reaction Time: Approximately 20 hours
- Process:
- Dissolve trifluoromethylbenzoic acid in NaOH solution.
- Add the nickel catalyst and transfer to a high-pressure reactor.
- Introduce hydrogen gas and maintain the specified temperature and pressure.
- After completion, cool, filter to remove catalyst, neutralize, and extract the product.
Product Mixture and Purification
- The hydrogenation yields a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanecarboxylic acid isomers.
- Purification is achieved by recrystallization using a mixed solvent system of isopropyl ether and n-heptane (3:1 ratio) .
- Freezing the solution at 0 °C followed by 2–3 recrystallizations enhances the purity of the trans isomer to over 99.2%.
- The yield of purified trans isomer is approximately 60% relative to the starting material.
Advantages
- Raw materials are readily available and cost-effective.
- The method is scalable for industrial production.
- The purification process is simplified by freezing separation, avoiding toxic reagents like thiourea.
- High purity and improved yield are achieved.
Representative Data Table
| Parameter | Condition/Value |
|---|---|
| Catalyst | W-2 type skeletal nickel |
| Substrate | 4-Trifluoromethylbenzoic acid |
| NaOH concentration | 10–30% aqueous solution |
| Hydrogen pressure | 7.0–7.5 MPa |
| Temperature | 185–200 °C |
| Reaction time | 20 hours |
| Solvent for recrystallization | Isopropyl ether : n-heptane (3:1) |
| Number of recrystallizations | 2–3 |
| Purity of trans isomer | >99.2% |
| Yield of trans isomer | ~60% |
Alternative Synthetic Routes and Related Preparations
Synthesis via Reduction of Trifluoromethyl Aromatic Ketones or Nitriles
- Some methods involve multi-step synthesis starting from trifluoromethyl-substituted aromatic ketones or nitriles, followed by reduction and functional group transformations to yield cyclohexane derivatives.
- These methods often require careful temperature control and stepwise purification to maintain stereochemical integrity.
Hydrogenation of p-Hydroxybenzoic Acid Derivatives
- Although focused on hydroxycyclohexanecarboxylic acids, similar hydrogenation and isomerization techniques using ruthenium or palladium catalysts under moderate pressure (1–3 MPa) and temperatures (80–150 °C) have been reported.
- Post-hydrogenation, sodium alkoxide-mediated isomerization and recrystallization in mixed solvents (e.g., ethyl acetate and petroleum ether) yield high-purity trans isomers.
- This approach highlights the importance of catalyst choice and solvent systems in controlling stereochemistry and purity.
Research Findings and Industrial Relevance
- The high-pressure hydrogenation method using skeletal nickel catalysts is well-documented for producing trans-4-(trifluoromethyl)cyclohexanecarboxylic acid with high purity and yield, which can be adapted for the methyl-substituted analogue.
- The freezing and recrystallization purification technique significantly reduces environmental impact by avoiding toxic reagents and simplifies downstream processing.
- The process parameters (pressure, temperature, catalyst ratio) are critical for optimizing yield and stereoselectivity.
- Industrial scale-up is feasible due to the availability of raw materials and robustness of the catalytic system.
Summary Table of Preparation Methods
| Method | Catalyst | Conditions (Temp/Pressure) | Purification Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| High-pressure hydrogenation of trifluoromethylbenzoic acid | W-2 skeletal nickel | 185–200 °C / 7.0–7.5 MPa | Recrystallization (isopropyl ether/n-heptane 3:1) | 60 | >99.2 | Industrially scalable, cost-effective |
| Hydrogenation of p-hydroxybenzoic acid derivatives | Ru or Pd/C | 80–150 °C / 1–3 MPa | Recrystallization (ethyl acetate/petroleum ether 1:1) | ~70 | ~99 | Alternative route, moderate conditions |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1-Methyl-4-trifluoromethyl-cyclohexane can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of new cyclohexane derivatives with different functional groups
Scientific Research Applications
Applications in Organic Synthesis
Trans-1-Methyl-4-trifluoromethyl-cyclohexane is utilized as an intermediate in the synthesis of biologically active compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in drug design. For instance, it has been incorporated into various pharmaceutical compounds that target cancer pathways, demonstrating improved efficacy compared to non-fluorinated analogs .
Material Science Applications
In material science, this compound is studied for its role in liquid crystal displays (LCDs). The incorporation of trifluoromethyl groups can modify the viscosity and birefringence properties of liquid crystals, leading to faster response times and improved visual angles in display technologies .
Case Study 1: Pharmaceutical Development
A study focused on the synthesis of anticancer agents highlighted the use of this compound as a key building block. The compound was integrated into indole derivatives that showed significant activity against various cancer cell lines. These derivatives were designed to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation .
Case Study 2: Liquid Crystal Technology
Research into liquid crystal formulations revealed that adding this compound improved the performance of LCDs by enhancing their thermal stability and optical clarity. The compound's unique properties allowed for better alignment of liquid crystal molecules, resulting in superior display performance .
Comparative Data Table
| Application Area | Compound Role | Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for drug development | Enhanced efficacy and stability |
| Material Science | Component in LCD formulations | Improved response time and clarity |
| Agrochemicals | Building block for pesticides | Increased biological activity |
Mechanism of Action
The mechanism of action of trans-1-Methyl-4-trifluoromethyl-cyclohexane involves its interaction with molecular targets through the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets. In photoredox catalysis, the trifluoromethyl radical generated can participate in single-electron transfer processes, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares trans-1-Methyl-4-trifluoromethyl-cyclohexane with structurally related cyclohexane derivatives:
Key Observations:
Lipophilicity: The trifluoromethyl group in this compound increases lipophilicity (logP) compared to hydroxyl- or amine-containing analogs (e.g., trans-4-(Trifluoromethyl)cyclohexanol) .
Thermal Stability : The absence of polar functional groups (e.g., -OH, -COOH) in the main compound enhances thermal stability relative to carboxylic acid or alcohol derivatives .
Stereochemical Influence : Trans configurations reduce steric strain, as seen in trans-4-substituted cyclohexane amines synthesized via catalytic methods .
Biological Activity
Trans-1-Methyl-4-trifluoromethyl-cyclohexane is a compound of interest due to its unique structural characteristics and potential biological activities. The presence of the trifluoromethyl group has been linked to various biological effects, particularly in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Structural Characteristics
This compound features a cyclohexane ring with a methyl and a trifluoromethyl group attached. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Activity : Research has indicated that compounds with trifluoromethyl groups can exhibit significant antimicrobial properties. In vitro studies have shown that similar cyclohexane derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Cytotoxicity : The compound's structural analogs have been evaluated for cytotoxic effects against cancer cell lines. For instance, derivatives with trifluoromethyl substitutions have demonstrated varying degrees of inhibition against multiple cancer types, suggesting potential applications in cancer therapy .
- Enzyme Inhibition : Trifluoromethyl-containing compounds have been reported to inhibit key enzymes involved in metabolic pathways. This inhibition can lead to significant alterations in cellular processes, which may be leveraged for therapeutic interventions .
Case Studies
Several studies have documented the biological effects of this compound and its analogs:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various cyclohexane derivatives, including those with trifluoromethyl groups. The results indicated that these compounds exhibited minimal inhibitory concentrations (MICs) comparable to standard antibiotics against strains such as E. coli and S. aureus .
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on breast (MCF-7) and prostate (PC-3) cancer cell lines revealed that certain derivatives showed IC50 values indicating moderate to strong cytotoxic effects, highlighting their potential as anticancer agents .
Table 1: Antimicrobial Activity of Trifluoromethyl Cyclohexane Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Trans-1-Methyl-4-CF3-Cyclohexane | E. coli | 32 | |
| Trans-1-Methyl-4-CF3-Cyclohexane | S. aureus | 16 | |
| Analog A | Pseudomonas aeruginosa | 64 |
Table 2: Cytotoxicity Against Cancer Cell Lines
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing trans-1-Methyl-4-trifluoromethyl-cyclohexane with high stereochemical purity?
- Methodological Answer :
- Fluorination Strategies : Use deoxofluorination agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to introduce the trifluoromethyl group. These reagents are effective for converting hydroxyl or carbonyl precursors into fluorinated derivatives while retaining cyclohexane ring integrity .
- Stereochemical Control : Employ transaminase-catalyzed reactions to achieve trans-stereochemistry. Enzymatic methods (e.g., using engineered transaminases) enable precise control over axial/equatorial substituent orientation, critical for avoiding undesired diastereomers .
- Purification : Post-synthesis, use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the trans-isomer.
Q. How can researchers characterize the stereochemical and structural integrity of trans-1-Methyl-4-trifluoromethyl-cyclohexane?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Methyl and trifluoromethyl groups exhibit distinct splitting patterns. For trans-isomers, axial substituents cause deshielding of adjacent protons (δ ~1.5–2.0 ppm) .
- ¹⁹F NMR : The trifluoromethyl group shows a singlet near δ -60 to -70 ppm, confirming absence of splitting from adjacent protons .
- X-ray Crystallography : Resolve absolute configuration and confirm trans-geometry via crystal structure analysis (e.g., compare with all-cis-tetrafluorocyclohexane motifs in fluorinated cyclohexanes) .
- Gas Chromatography (GC) : Monitor enantiomeric excess using chiral stationary phases (e.g., β-cyclodextrin columns) .
Q. What safety protocols are critical for handling fluorinated cyclohexanes like trans-1-Methyl-4-trifluoromethyl-cyclohexane?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated intermediates.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles, as fluorinated compounds may penetrate latex .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent toxic vapor release .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the conformational equilibrium of trans-1-Methyl-4-trifluoromethyl-cyclohexane?
- Methodological Answer :
- Computational Modeling : Perform DFT (Density Functional Theory) calculations (B3LYP/6-31G* basis set) to compare axial vs. equatorial trifluoromethyl conformers. The bulky CF₃ group favors equatorial positioning, minimizing 1,3-diaxial strain .
- Experimental Validation : Use low-temperature ¹³C NMR to "freeze" ring flipping and quantify conformer populations. Axial CF₃ causes upfield shifts (~3–5 ppm) for adjacent carbons due to steric compression .
Q. How can trans-1-Methyl-4-trifluoromethyl-cyclohexane serve as a building block in medicinal chemistry?
- Methodological Answer :
- Bioisosteric Replacement : Replace metabolically labile methyl groups in drug candidates with CF₃ to enhance metabolic stability and lipophilicity (LogP ~2.5–3.0, estimated via ChemDraw) .
- Case Study : Couple the cyclohexane core to amine pharmacophores via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to create fluorinated analogs of bioactive molecules (e.g., kinase inhibitors) .
Q. How should researchers resolve contradictions in stereochemical outcomes from different synthesis routes?
- Methodological Answer :
- Comparative Analysis : Run parallel syntheses (e.g., fluorination vs. enzymatic methods) and compare diastereomer ratios via chiral HPLC or GC-MS.
- Mechanistic Studies : Use isotopic labeling (²H or ¹⁸O) to trace reaction pathways. For example, DAST-mediated fluorination may proceed via SN2 mechanisms, while transaminases follow Ping-Pong kinetics .
- Crystallographic Validation : Resolve conflicting NMR data by obtaining single-crystal structures of intermediates (e.g., oxime or boronate derivatives) .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
